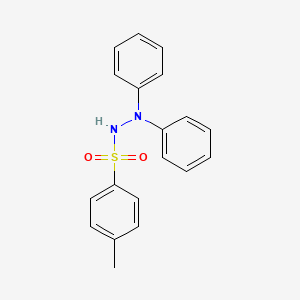

![molecular formula C15H15N3O2 B5510001 N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide” has been reported in the literature . For instance, the synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines has been described . The synthesis involved the preparation of isomeric (E)-3-, (E)-6-, (E)-7-[4-(dimethylamino)phenylethenyl]quinoxalin-2-ones and 2-phenylquinoxalines .Scientific Research Applications

Anticancer Properties

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide has been investigated for its potential as an anticancer agent. Specifically, it targets VEGFR-2 (vascular endothelial growth factor receptor 2), a protein involved in angiogenesis. Inhibition of VEGFR-2 is a promising strategy for developing novel anticancer drugs . Compound 8, derived from this compound, demonstrated potent anti-proliferative activity against human cancer cell lines (HCT-116 and HepG2) with an IC50 value of 77.02 nM (compared to sorafenib: IC50 = 53.65 nM) . Further studies have shown that it induces cell cycle arrest and apoptosis in cancer cells .

Immunomodulation

Some derivatives of N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide exhibit immunomodulatory effects. These compounds may influence immune responses, making them relevant for potential therapeutic applications .

Antifungal Activity

While not extensively studied, certain modifications to the compound structure have led to enhanced antifungal properties. For instance, introducing 4-chloro-6-methyl groups on the benzene ring and incorporating hydrazone groups containing N,N-dimethylamino and acetyl at -NH2 improved antifungal activity .

Organic Material Synthesis

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide derivatives have been synthesized and characterized as organic materials. For example, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) was successfully grown as single crystals. Such materials may find applications in optoelectronics or other fields .

Medicinal Chemistry Research

Researchers have explored the chemical properties and structure-activity relationships of N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide derivatives. These investigations contribute to our understanding of drug design and optimization .

properties

IUPAC Name |

N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)15(20)11-5-7-13(8-6-11)17-14(19)12-4-3-9-16-10-12/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUVTZDJRRBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Dimethylcarbamoyl-phenyl)-nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

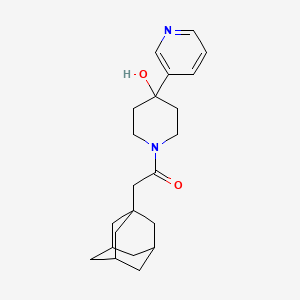

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

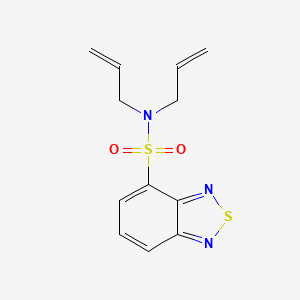

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

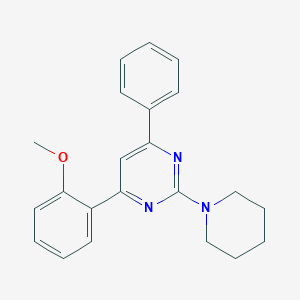

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)